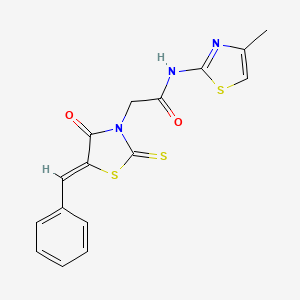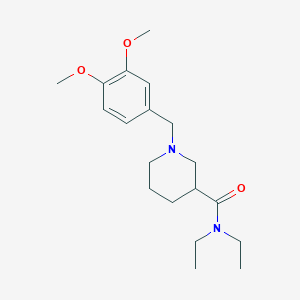
4-bromo-N-cycloheptylbenzamide
Descripción general
Descripción
4-bromo-N-cycloheptylbenzamide, also known as BRL-15572, is a selective antagonist for the cannabinoid CB1 receptor. It is a chemical compound that has been widely studied for its potential therapeutic applications in various fields of medicine.
Mecanismo De Acción
4-bromo-N-cycloheptylbenzamide is a selective antagonist for the cannabinoid CB1 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways, which are involved in the regulation of various physiological processes, such as appetite, pain, and mood. By blocking the CB1 receptor, 4-bromo-N-cycloheptylbenzamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
4-bromo-N-cycloheptylbenzamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to reduce anxiety and improve memory in rodents. Additionally, it has been investigated for its potential use in the treatment of obesity and diabetes, as it has been found to reduce food intake and improve glucose metabolism in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-bromo-N-cycloheptylbenzamide in lab experiments is its selectivity for the CB1 receptor. This allows researchers to specifically target this receptor and study its role in various physiological processes. However, one limitation is that its effects may not fully translate to humans, as preclinical studies are typically conducted in animal models.
Direcciones Futuras
There are several potential future directions for the study of 4-bromo-N-cycloheptylbenzamide. One area of interest is its potential use in the treatment of addiction, particularly for cannabis use disorder. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as it has been found to have neuroprotective effects in animal models. Additionally, there is ongoing research to develop more potent and selective CB1 receptor antagonists, which could have even greater therapeutic potential.
Aplicaciones Científicas De Investigación
4-bromo-N-cycloheptylbenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in preclinical studies. It has also been investigated for its potential use in the treatment of obesity, diabetes, and addiction.
Propiedades
IUPAC Name |
4-bromo-N-cycloheptylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c15-12-9-7-11(8-10-12)14(17)16-13-5-3-1-2-4-6-13/h7-10,13H,1-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUGKRWBWFTHFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4921755.png)
![N,N-dimethyl-N'-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]urea](/img/structure/B4921761.png)

![1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B4921791.png)
![1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B4921796.png)
![3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4921803.png)

![5-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4921813.png)
![3,4-dichloro-N-(3-{[(3,4-dichlorobenzoyl)amino]methyl}-3,5,5-trimethylcyclohexyl)benzamide](/img/structure/B4921817.png)
![N-[2-(difluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B4921821.png)
![1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene](/img/structure/B4921822.png)


![N-[2-(4-morpholinyl)ethyl]cycloheptanamine](/img/structure/B4921831.png)